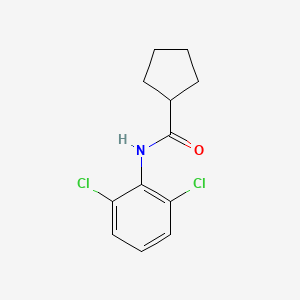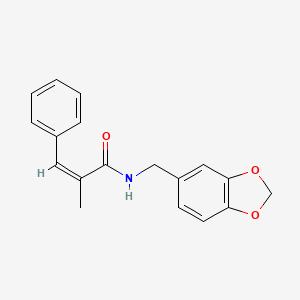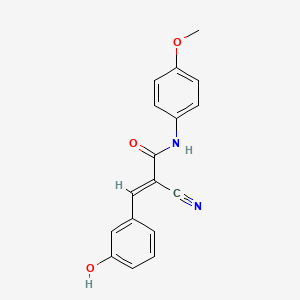![molecular formula C20H19NO4 B5762394 methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)
methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate, also known as DPI, is a synthetic compound that has been studied extensively for its potential use in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit PKC activity in a dose-dependent manner, leading to changes in cell signaling pathways and downstream effects on cellular processes such as proliferation, differentiation, and apoptosis. methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has also been used to study the role of PKC in the regulation of ion channels, neurotransmitter release, and synaptic plasticity.
Wirkmechanismus
Methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate is a potent inhibitor of PKC, which is a family of enzymes that play a crucial role in cellular signaling pathways. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and it phosphorylates a wide range of substrates to regulate various cellular processes. methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate inhibits PKC activity by binding to the enzyme's ATP-binding site, preventing the phosphorylation of downstream substrates.
Biochemical and Physiological Effects:
methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been shown to have a wide range of biochemical and physiological effects, depending on the specific cellular context in which it is used. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting that it may have potential as an anti-cancer agent. methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has also been shown to modulate neurotransmitter release and synaptic plasticity, suggesting that it may have potential as a tool for studying the role of PKC in the regulation of these processes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has several advantages as a tool for studying PKC signaling pathways. It is a potent and selective inhibitor of PKC, which makes it a useful tool for studying the specific functions of this enzyme in various cellular processes. It is also relatively easy to synthesize and has a long shelf life, which makes it a cost-effective tool for scientific research. However, methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate also has several limitations. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, its potency as an inhibitor of PKC can vary depending on the specific isoform of PKC being studied.
Zukünftige Richtungen
There are several future directions for research on methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate and its potential applications. One area of research is the development of more potent and selective inhibitors of PKC, which could be used to study the specific functions of individual PKC isoforms in various cellular processes. Another area of research is the development of methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate analogs with improved pharmacokinetic properties, which could be used as potential anti-cancer agents or for the treatment of other diseases. Finally, further research is needed to better understand the specific molecular mechanisms underlying the effects of methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate on PKC signaling pathways and downstream cellular processes.
Synthesemethoden
Methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylphenol with ethyl bromoacetate to form ethyl 3,5-dimethylphenylacetate. This compound is then treated with hydrazine hydrate to yield 3,5-dimethylphenylhydrazine, which is subsequently reacted with 1-(2-bromoacetyl)indole-3-carboxylic acid to form methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate.
Eigenschaften
IUPAC Name |
methyl 1-[2-(3,5-dimethylphenoxy)acetyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-8-14(2)10-15(9-13)25-12-19(22)21-11-17(20(23)24-3)16-6-4-5-7-18(16)21/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQRURCDMYLRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)


![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)

![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)

![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5762395.png)

![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)